molecular formula C22H22N4O2 B11605087 Methyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11605087
M. Wt: 374.4 g/mol
InChI Key: JIKHAIBEKMHBOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Butylphenyl Substitution:

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions might lead to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nitriles, or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.

    Modulation of Molecular Pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoxalines: Other compounds in this class with different substituents.

    Quinoxalines: Compounds with similar core structures but lacking the pyrrole ring.

    Phenyl Substituted Amines: Compounds with similar aromatic substitutions.

Uniqueness

Methyl 2-amino-1-(4-butylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-butylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O2/c1-3-4-7-14-10-12-15(13-11-14)26-20(23)18(22(27)28-2)19-21(26)25-17-9-6-5-8-16(17)24-19/h5-6,8-13H,3-4,7,23H2,1-2H3

InChI Key

JIKHAIBEKMHBOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

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